molecular formula C8H10Cl2O2 B14491423 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one CAS No. 64109-95-1

7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B14491423
CAS No.: 64109-95-1
M. Wt: 209.07 g/mol
InChI Key: MHQAEDFMHWAVFV-UHFFFAOYSA-N
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Description

7,7-Dichloro-5-methoxybicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a heptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one typically involves the reaction of bicyclo[3.2.0]heptan-6-one with chlorine and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride, to facilitate the chlorination and methoxylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

64109-95-1

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

7,7-dichloro-5-methoxybicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C8H10Cl2O2/c1-12-7-4-2-3-5(7)8(9,10)6(7)11/h5H,2-4H2,1H3

InChI Key

MHQAEDFMHWAVFV-UHFFFAOYSA-N

Canonical SMILES

COC12CCCC1C(C2=O)(Cl)Cl

Origin of Product

United States

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